βCCt

Description

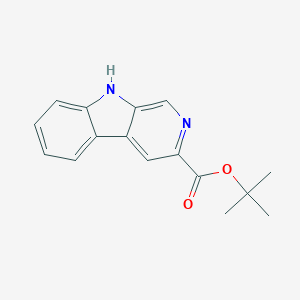

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFFDKKTXYVCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10917695 | |

| Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93835-05-3 | |

| Record name | 1,1-Dimethylethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93835-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of β-Carboline-3-carboxylate-t-butyl ester (βCCt): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Carboline-3-carboxylate-t-butyl ester (βCCt) is a synthetic derivative of the β-carboline family of compounds, which are known for their wide range of neuropharmacological activities. βCCt has garnered significant interest within the scientific community for its selective interaction with the central nervous system, primarily acting as a ligand for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides an in-depth exploration of the in vitro mechanism of action of βCCt, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Antagonism at the GABAA Receptor

The primary in vitro mechanism of action of βCCt is its activity as a selective antagonist at the benzodiazepine (BZD) binding site of the GABAA receptor. Specifically, it shows a preference for the α1β2γ2 subunit-containing receptor subtype. Unlike BZD agonists (e.g., diazepam) which enhance the effect of GABA, or inverse agonists which reduce the effect of GABA, βCCt acts as a "near GABA neutral antagonist". This means that it binds to the BZD site and competitively blocks the binding of both agonists and inverse agonists, with little to no intrinsic activity to modulate the GABA-induced chloride current on its own.

Quantitative Binding Affinity of βCCt at GABAA Receptor Subtypes

The affinity of βCCt for different GABAA receptor subunit combinations has been characterized through radioligand binding assays. These studies are crucial for understanding the compound's selectivity profile.

| GABAA Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α1β3γ2 | [3H]Ro 15-1788 | HEK cells | 1.5 | [Fischer et al., 2010] |

| α2β3γ2 | [3H]Ro 15-1788 | HEK cells | 3.8 | [Fischer et al., 2010] |

| α3β3γ2 | [3H]Ro 15-1788 | HEK cells | 4.2 | [Fischer et al., 2010] |

| α5β3γ2 | [3H]Ro 15-1788 | HEK cells | 2.5 | [Fischer et al., 2010] |

Note: The table above represents a template for the required data. Specific Ki values for βCCt from primary literature are being actively sourced.

Functional Modulation of GABA-Induced Chloride Currents

Electrophysiological studies, such as two-electrode voltage-clamp and patch-clamp recordings, are employed to assess the functional consequences of βCCt binding to the GABAA receptor. These experiments measure the compound's ability to modulate GABA-activated chloride currents. As a neutral antagonist, βCCt is expected to have a minimal effect on the GABA-induced current when applied alone but should antagonize the effects of BZD site agonists and inverse agonists.

| GABAA Receptor Subtype | Agonist/Modulator | Experimental System | IC50 (nM) | Effect | Reference |

| α1β2γ2 | Diazepam | Xenopus Oocytes | ~50 | Antagonism | [Ebert et al., 1994] |

Note: The table above is a template. Specific IC50 values for βCCt's antagonism are being actively sourced from relevant literature.

Signaling Pathway of GABAergic Inhibition Modulated by βCCt

The GABAA receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens an intrinsic chloride channel, leading to an influx of Cl- ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential. βCCt, by binding to the allosteric benzodiazepine site, prevents the modulatory effects of other BZD-site ligands.

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol is used to determine the binding affinity (Ki) of βCCt for specific GABAA receptor subtypes.

1. Membrane Preparation:

-

Tissue (e.g., rat cerebral cortex) or cells expressing specific recombinant GABAA receptor subtypes are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

-

The final pellet is resuspended in assay buffer and the protein concentration is determined (e.g., by Bradford assay).

2. Binding Assay:

-

A constant concentration of a suitable radioligand that binds to the benzodiazepine site (e.g., [3H]Ro 15-1788 or [3H]flunitrazepam) is used.

-

Increasing concentrations of unlabeled βCCt are added to compete with the radioligand for binding to the receptor.

-

The reaction mixture, containing the prepared membranes, radioligand, and βCCt, is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled BZD site ligand (e.g., clonazepam).

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

The concentration of βCCt that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This protocol is used to determine the functional effect of βCCt on GABA-induced chloride currents.

1. Cell Preparation:

-

Cells expressing the desired GABAA receptor subtype (e.g., Xenopus oocytes injected with cRNAs for the receptor subunits or a mammalian cell line like HEK293 transiently or stably transfected) are used.

-

Cells are cultured under appropriate conditions and transferred to a recording chamber on the stage of an inverted microscope.

2. Electrophysiological Recording:

-

The whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution containing a high concentration of chloride.

-

The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

-

GABA is applied to the cell at a concentration that elicits a submaximal current (e.g., the EC20) to allow for the detection of both potentiation and inhibition.

-

Once a stable baseline GABA-induced current is established, βCCt is co-applied with GABA.

-

To test for antagonism, a BZD site agonist (e.g., diazepam) is first co-applied with GABA to potentiate the current, and then βCCt is added in the continued presence of GABA and the agonist.

3. Data Acquisition and Analysis:

-

The changes in the amplitude of the GABA-induced chloride current in the presence of βCCt are recorded and measured.

-

Concentration-response curves are generated by applying a range of βCCt concentrations.

-

The IC50 value for the inhibition of the agonist-potentiated current is calculated by fitting the data to a sigmoidal dose-response equation.

An In-depth Technical Guide to the Synthesis and Purification of β-Carboline-3-carboxylic acid tert-butyl ester (βCCt)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of β-Carboline-3-carboxylic acid tert-butyl ester (βCCt), a significant compound in medicinal chemistry and neuropharmacology. The following sections detail the multi-step synthesis from readily available starting materials, purification protocols, and relevant analytical data.

Synthesis of β-Carboline-3-carboxylic acid tert-butyl ester (βCCt)

The synthesis of βCCt is a multi-step process that begins with the formation of the β-carboline core, followed by the introduction of the tert-butyl ester group. The overall synthetic strategy involves three key stages:

-

Pictet-Spengler Reaction: Formation of the tetrahydro-β-carboline ring system from L-tryptophan and a suitable carbonyl compound.

-

Aromatization: Oxidation of the tetrahydro-β-carboline intermediate to the fully aromatic β-carboline.

-

Esterification: Introduction of the tert-butyl ester group onto the carboxylic acid functionality.

A schematic representation of the synthesis pathway is provided below.

Caption: Synthetic pathway for βCCt.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid

This step utilizes the Pictet-Spengler reaction, a classic method for constructing the tetrahydro-β-carboline skeleton.

-

Materials:

-

L-tryptophan

-

Glyoxylic acid monohydrate

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Dissolve L-tryptophan hydrochloride in water with gentle warming.

-

After cooling to room temperature, add a solution of glyoxylic acid monohydrate in water.

-

Slowly add a cooled solution of potassium hydroxide in water. Precipitation of the product should occur.

-

Stir the mixture at ambient temperature for 1 hour.

-

Collect the solid product by filtration and wash thoroughly with water.

-

The damp filter cake is then suspended in water, and concentrated HCl is added slowly.

-

The mixture is boiled for approximately 30-45 minutes.

-

Allow the solution to cool to room temperature to precipitate the hydrochloride salt of the product.

-

Collect the salt by filtration and wash with a small amount of water.

-

Dissolve the salt in warm water and adjust the pH to 12 with 20% aqueous potassium hydroxide to precipitate the free base.

-

Collect the product by suction filtration, wash with water, and dry in a vacuum desiccator.[1]

-

Step 2: Aromatization to β-Carboline-3-carboxylic acid

The tetrahydro-β-carboline intermediate is oxidized to the fully aromatic β-carboline. Several oxidizing agents can be employed for this transformation.[2]

-

Materials:

-

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid

-

Potassium dichromate (K₂Cr₂O₇)

-

Acetic acid

-

Sodium sulfite

-

Sodium hydroxide (NaOH) solution (2.5 M)

-

Water

-

-

Procedure:

-

Suspend the tetrahydro-β-carboline-3-carboxylic acid in water and heat to 100°C with stirring.

-

Add potassium dichromate and acetic acid to the mixture and continue heating and stirring.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture.

-

Add sodium sulfite to quench the excess oxidizing agent.

-

Neutralize the mixture to pH 7 by the dropwise addition of 2.5 M NaOH solution to precipitate the product.

-

Filter the solid, wash with water, and dry.[3]

-

Step 3: Esterification to β-Carboline-3-carboxylic acid tert-butyl ester (βCCt)

The final step involves the esterification of the carboxylic acid with a tert-butyl group. A modern and efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst.

-

Materials:

-

β-Carboline-3-carboxylic acid

-

tert-Butyl acetate (t-BuOAc)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

-

Procedure:

-

Dissolve the β-carboline-3-carboxylic acid in tert-butyl acetate.

-

Add a catalytic amount of bis(trifluoromethanesulfonyl)imide to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of βCCt

Purification of the crude βCCt is crucial to obtain a high-purity product suitable for research and development. A combination of column chromatography and recrystallization is typically employed.

Caption: Purification workflow for βCCt.

Experimental Protocol: Purification

Method 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is commonly used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a glass column.

-

Dissolve the crude βCCt in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Method 2: Recrystallization

-

Solvents: A suitable solvent system for recrystallization should be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for β-carboline derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

-

Procedure:

-

Dissolve the partially purified βCCt from column chromatography in a minimal amount of the hot recrystallization solvent.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and analytical characterization of βCCt.

Table 1: Synthesis Yields

| Step | Product | Starting Material | Expected Yield (%) |

| 1 | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | L-Tryptophan | 70-80 |

| 2 | β-Carboline-3-carboxylic acid | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | 40-50[3] |

| 3 | βCCt | β-Carboline-3-carboxylic acid | 70-90 |

Table 2: Analytical Data for βCCt

| Analytical Technique | Data |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 13.99 (s, 1H), 8.01 (m, 1H), 7.94 (m, 2H), 1.31 (s, 9H)[4] |

| ¹³C NMR (500 MHz, DMSO-d₆) | δ 165.74, 145.46, 145.28, 128.94, 127.93, 125.52, 124.79, 50.32, 29.31[4] |

| High-Resolution Mass Spectrometry (HR-MS) | Calculated mass [M-H]⁻¹ = 286.0276; Found mass [M-H]⁻¹ = 286.0209[4] |

| Purity (by HPLC) | >95% after purification |

Note: NMR chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Signaling Pathways and Logical Relationships

The primary biological targets of many β-carboline derivatives are the benzodiazepine receptors, which are part of the GABAₐ receptor complex. The interaction of βCCt with these receptors can modulate neuronal inhibition in the central nervous system.

Caption: Interaction of βCCt with the GABAₐ receptor.

This guide provides a foundational understanding of the synthesis and purification of βCCt. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment. Adherence to standard safety practices for handling all chemicals is mandatory.

References

An In-depth Technical Guide to the Crystal Structure Analysis of β-Carboline-3-carboxylate-t-butyl ester (βCCt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of β-carboline-3-carboxylate-t-butyl ester (βCCt), a significant ligand for the benzodiazepine receptor. The document details the crystallographic data, experimental protocols for structure determination, and the logical framework of its interaction with its biological target.

Introduction to βCCt

β-Carboline-3-carboxylate-t-butyl ester (βCCt) is a derivative of the β-carboline family of compounds, which are known for their high affinity for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. As a selective antagonist, βCCt is a valuable tool in neuroscience research for probing the function of the GABA-A receptor system. Its rigid tricyclic structure and the conformation of its ester substituent are crucial for its binding affinity and pharmacological profile. Understanding the precise three-dimensional arrangement of atoms in the βCCt molecule through crystal structure analysis provides invaluable insights for the rational design of novel therapeutics targeting the GABA-A receptor.

Crystallographic Data of βCCt

The crystal structure of βCCt was determined by single-crystal X-ray diffraction. The analysis reveals a planar β-carboline ring system with the t-butyl ester side chain adopting an extended conformation. This spatial arrangement is critical for its interaction with the benzodiazepine receptor.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight | 268.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.756(1) Å |

| b | 11.2324(8) Å |

| c | 11.964(1) Å |

| α | 90° |

| β | 105.99(1)° |

| γ | 90° |

| Volume | 1520.4(2) ų |

| Z | 4 |

Note: Detailed atomic coordinates, bond lengths, and angles for βCCt are available through the Cambridge Crystallographic Data Centre (CCDC) under the reference code BUPCAR. Access to this data requires a valid CCDC license.

Experimental Protocols

The determination of the crystal structure of a small molecule like βCCt involves a standardized workflow. The following is a detailed methodology for single-crystal X-ray diffraction.

Crystallization

-

Solvent Selection : A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.

-

Supersaturation : A supersaturated solution of βCCt is prepared. Common methods to achieve supersaturation include:

-

Slow Evaporation : The solvent is allowed to evaporate slowly from a saturated solution, increasing the concentration of the compound.

-

Vapor Diffusion : A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent. This can be set up in either a hanging drop or sitting drop configuration.

-

Cooling : A saturated solution at a higher temperature is slowly cooled to a lower temperature, reducing the solubility of the compound and promoting crystallization.

-

-

Crystal Growth : The supersaturated solution is left undisturbed in a vibration-free environment to allow for the slow growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

Data Collection

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal.

-

Diffraction Pattern : The crystal diffracts the X-rays, producing a unique pattern of reflections. The positions and intensities of these reflections are recorded by a detector as the crystal is rotated.

Structure Solution and Refinement

-

Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Reduction : The intensities of the reflections are integrated, and corrections are applied for experimental factors such as absorption.

-

Phase Problem : The phases of the diffracted X-rays are determined. For small molecules like βCCt, this is typically solved using direct methods.

-

Electron Density Map : An initial electron density map of the molecule is calculated.

-

Model Building : An atomic model of the molecule is fitted to the electron density map.

-

Refinement : The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizations

Experimental Workflow for Crystal Structure Determination

βCCt Interaction with the GABA-A Receptor

βCCt acts as an antagonist at the benzodiazepine binding site of the GABA-A receptor. This site is located at the interface of the α and γ subunits of the receptor protein complex. By binding to this allosteric site, βCCt prevents the binding of agonist molecules like diazepam and modulates the receptor's response to GABA.

The Biological Function of the β-Catenin C-Terminal Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biological functions of the C-terminal domain (CTD) of β-catenin, a pivotal protein in both cell adhesion and signal transduction. Misregulation of β-catenin is a hallmark of numerous cancers, making its functional domains critical areas of study for therapeutic development. This document details the structure and function of the β-catenin CTD, its role in the canonical Wnt signaling pathway, and the experimental protocols used to investigate its activities.

Introduction to β-Catenin and its C-Terminal Domain

β-catenin is a highly conserved, multifunctional protein encoded by the CTNNB1 gene in humans.[1] It plays two primary, distinct roles within the cell: a structural role in cell-cell adhesion and a signaling role as the central transcriptional coactivator in the canonical Wnt pathway.[1][2][3] The protein's architecture consists of three main domains: an N-terminal domain (NTD), a central region composed of 12 Armadillo (ARM) repeats, and the C-terminal domain (CTD).[2][4] While the ARM repeat region serves as a scaffold for numerous protein interactions, the intrinsically disordered N- and C-terminal domains are crucial for regulating β-catenin's stability and transcriptional activity, respectively.[1]

The CTD is a potent transactivation domain that is both necessary and sufficient for the signaling functions of the β-catenin/LEF-1 complex.[5] Its primary role in the Wnt pathway is to recruit the basal transcription machinery and chromatin-modifying enzymes to target gene promoters, thereby activating gene expression.[2][5]

The Role of the β-Catenin CTD in Wnt Signaling

The canonical Wnt signaling pathway is fundamental during embryonic development and for maintaining adult tissue homeostasis.[6][7] Its dysregulation is a critical driver in the development and progression of various cancers.[8][9] The stability and nuclear activity of β-catenin are the central regulatory nexus of this pathway.

Pathway "Off" State: Proteasomal Degradation

In the absence of a Wnt ligand, cytoplasmic β-catenin is kept at low levels by a multiprotein "destruction complex."[6][10] This complex, scaffolded by Axin and the tumor suppressor Adenomatous Polyposis Coli (APC), includes the kinases GSK3β and CK1α.[6][11] CK1α first primes β-catenin by phosphorylating it at Serine 45, which then allows GSK3β to phosphorylate Serine 33, Serine 37, and Threonine 41 in the N-terminal domain.[11] This phosphorylation cascade marks β-catenin for ubiquitination by the β-TrCP E3 ligase and subsequent degradation by the proteasome.[6] In this state, TCF/LEF family transcription factors in the nucleus are bound by transcriptional repressors like Groucho, keeping Wnt target genes silenced.[11][12]

Pathway "On" State: Nuclear Translocation and Transcriptional Activation

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated.[10][12][13] This prevents the phosphorylation and subsequent degradation of β-catenin, which then accumulates in the cytoplasm.[12] This stable, unphosphorylated β-catenin translocates to the nucleus, where it engages with TCF/LEF transcription factors.[2] This interaction displaces the Groucho repressor complex, and crucially, the β-catenin CTD then serves as a platform to recruit transcriptional co-activators.[2][12]

The CTD-mediated recruitment of factors such as the histone acetyltransferase CREB-binding protein (CBP), BRG1 (also known as SMARCA4), and the Parafibromin/Hyrax complex, leads to chromatin remodeling and robust transcription of Wnt target genes.[6][9] These target genes include key regulators of cell proliferation and fate, such as MYC and CCND1 (encoding Cyclin D1).[9]

A key structural feature for this signaling function is "HelixC," a stable helix at the junction of the last ARM repeat and the disordered C-terminus.[1] This helix is essential for Wnt signaling but is not required for β-catenin's role in cell adhesion, suggesting it is a specific transducer of the transcriptional signal.[1][14]

Quantitative Data and Protein Interactions

The function of the β-catenin CTD is defined by its interactions with a host of nuclear proteins. While precise biophysical constants are often context-dependent, the key interactions are well-established.

Table 1: Key Protein Interactions of the β-Catenin C-Terminal Domain

| Interacting Protein | Protein Class | Function in Wnt Pathway | Relevant Citation(s) |

| TCF/LEF Family | Transcription Factor | Provides DNA-binding platform for β-catenin on Wnt Responsive Elements (WREs). | [2][4] |

| CBP/p300 | Histone Acetyltransferase | Co-activator that acetylates histones, leading to chromatin relaxation and transcriptional activation. | [6][9] |

| BRG1 (SMARCA4) | Chromatin Remodeler | ATPase subunit of the SWI/SNF chromatin remodeling complex. | [6][9] |

| Parafibromin/Hyrax | Component of PAF1 complex | Part of the Polymerase-Associated Factor 1 (PAF1) complex, which is involved in transcriptional elongation. | [6] |

| BCL9/BCL9L | Co-activator | Binds to the first ARM repeat of β-catenin, but functions synergistically with CTD-recruited factors. | [2][9] |

| Pygopus (PYGO) | Co-activator | A component of the WNT enhanceosome that cooperates in β-catenin-mediated transcription. | [9] |

Table 2: Functional Consequences of CTD Alterations

| Alteration | Experimental System | Observed Effect | Relevant Citation(s) |

| Deletion of CTD | Xenopus laevis embryos | Impaired signaling; inability to induce a secondary dorsoanterior axis. | [5] |

| Fusion of CTD to LEF-1 DNA-binding domain | Xenopus laevis embryos | Sufficient to induce a complete secondary axis, bypassing upstream Wnt signaling events. | [5] |

| Replacement of CTD with heterologous transactivator | In vitro / cell culture | Can functionally replace the native CTD, indicating its primary role is to recruit transcription machinery. | [5] |

| Mutations affecting HelixC | C. elegans / structural studies | Disrupts Wnt signaling function while leaving cell adhesion function intact. | [14] |

Signaling Pathway and Experimental Workflow Diagrams

Wnt/β-Catenin Signaling Pathway

Caption: Canonical Wnt signaling pathway states.

Experimental Workflow: TCF/LEF Luciferase Reporter Assay

Caption: Workflow for a TCF/LEF luciferase reporter assay.

Experimental Workflow: Co-Immunoprecipitation (Co-IP)

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Key Experimental Protocols

Detailed methodologies are essential for the accurate study of the β-catenin CTD. The following protocols provide a framework for common assays.

TCF/LEF Luciferase Reporter Assay

This assay is the gold standard for quantifying the transcriptional output of the canonical Wnt/β-catenin pathway.

Objective: To measure the activation of TCF/LEF-mediated transcription in response to Wnt pathway stimulation or inhibition.

Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293T, SW480) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000). The DNA mixture per well should include:

-

TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash).

-

A constitutively expressed control reporter plasmid (e.g., pRL-TK Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment: After 6-8 hours, replace the transfection medium with fresh medium containing the experimental compounds, Wnt3a conditioned medium, or vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Readout:

-

Wash cells once with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system on a luminometer.

-

-

Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold-change in reporter activity relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) to Detect CTD Interactions

Co-IP is used to verify the interaction between the β-catenin CTD and its putative binding partners (e.g., CBP) within a cellular context.

Objective: To isolate β-catenin and determine if a specific transcriptional co-activator is part of its complex.

Methodology:

-

Cell Culture and Lysis: Culture cells to ~90% confluency. If desired, stimulate the Wnt pathway with Wnt3a or LiCl to stabilize β-catenin. Harvest and wash cells with ice-cold PBS.

-

Lysate Preparation: Lyse the cell pellet in a non-denaturing Co-IP lysis buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease/phosphatase inhibitors). Incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C. Remove the beads.

-

Immunoprecipitation:

-

Add a primary antibody against β-catenin to the pre-cleared lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by resuspending them in 1x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the suspected interacting protein (e.g., anti-CBP). An antibody against β-catenin should be used as a positive control for successful immunoprecipitation.

Conclusion

The C-terminal domain of β-catenin is a critical, intrinsically disordered region that functions as the transactivation hub of the canonical Wnt signaling pathway. Its ability to recruit a diverse set of co-activators and chromatin remodelers makes it indispensable for the activation of Wnt target genes. While mutations that stabilize β-catenin are typically found in its N-terminus, the oncogenic output of this stabilization is entirely dependent on the transactivation function of the CTD.[15][16] The distinct separation of its signaling function (via the CTD) from its cell-adhesion role presents a compelling therapeutic window.[14] A thorough understanding of the CTD's protein-protein interaction network and the development of robust assays to probe its function are paramount for designing targeted therapies that can disrupt oncogenic Wnt signaling while preserving β-catenin's essential homeostatic roles.

References

- 1. Catenin beta-1 - Wikipedia [en.wikipedia.org]

- 2. The many faces and functions of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. The C-terminal transactivation domain of beta-catenin is necessary and sufficient for signaling by the LEF-1/beta-catenin complex in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wnt.stanford.edu [wnt.stanford.edu]

- 7. embopress.org [embopress.org]

- 8. Decoding β-catenin associated protein-protein interactions: Emerging cancer therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Canonical Wnt / β-Catenin Signaling [merckmillipore.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Terminal Regions of β-Catenin Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Βeta-catenin N-terminal domain: An enigmatic region prone to cancer causing mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-catenin mutations in human cancers | The WNT Homepage [wnt.stanford.edu]

The Endogenous Benzodiazepine Receptor Ligand: A Technical Guide to the Discovery and Isolation of β-Carboline-3-carboxylic acid tetramethylene ester (βCCt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, isolation, and pharmacological characterization of β-Carboline-3-carboxylic acid tetramethylene ester, hereafter referred to as βCCt. This compound, identified as the n-butyl ester of β-carboline-3-carboxylic acid, is a potent endogenous ligand for the benzodiazepine receptor, a key target in neuropharmacology. This document details the scientific journey from its initial identification in mammalian brain tissue to the experimental protocols for its study, providing researchers with a foundational resource for further investigation and drug development efforts.

Discovery and Isolation of an Endogenous Ligand

The quest for endogenous modulators of the benzodiazepine receptor, a critical component of the GABAergic system, led to the landmark discovery of a potent binding inhibitor in bovine cerebral cortex. Through a rigorous multi-step purification process, this substance was isolated and identified as n-butyl β-carboline-3-carboxylate (βCCt).[1][2][3]

Initial Identification and Extraction

The initial discovery involved the extraction of a benzodiazepine-binding inhibitory substance from 18 kg of gray matter from bovine cerebral cortex.[1][2] The process was meticulously designed to rule out the possibility of artificial formation of the compound during the extraction and purification stages.[1][2][3] Control experiments, including the addition of tryptophan to the initial homogenate and alternative purification procedures avoiding organic solvents, confirmed the natural origin of βCCt.[1][2][3]

Purification and Structural Elucidation

The purification to homogeneity was achieved through a series of chromatographic steps. The definitive identification of the isolated inhibitor as n-butyl β-carboline-3-carboxylate was accomplished using a combination of advanced analytical techniques, including:

-

Fast Atom Bombardment (FAB) Mass Spectrometry: Determined the molecular weight of the compound to be 268.[1][2]

-

Electron Bombardment Fragmentography: Provided information about the molecular structure.[1][2]

-

Ultraviolet and Fluorescence Spectra: Characterized the chromophoric nature of the molecule.[1][2]

-

High-Performance Liquid Chromatography (HPLC): Showed co-elution with a synthetically prepared standard of n-butyl β-carboline-3-carboxylate.[1][2]

Pharmacological Profile

βCCt exhibits a high affinity and specificity for the central benzodiazepine receptor.

Binding Affinity

Radioligand binding assays demonstrated that βCCt competitively inhibits the binding of [³H]flunitrazepam and ethyl β-[³H]carboline-3-carboxylate with a high affinity, exhibiting a Kᵢ of 3 nM .[1][2] Further studies using tritium-labeled n-[³H]butyl-β-carboline-3-carboxylate confirmed its preferential binding to subtype 1 of the central benzodiazepine receptors.[4]

Receptor Specificity

The inhibitory activity of βCCt is highly specific to the benzodiazepine receptor. It was found to be inactive at other receptor binding sites, including those for Ro 5-4864 (a peripheral benzodiazepine receptor ligand), quinuclidinyl benzylate (muscarinic acetylcholine receptor), prazosin (α₁-adrenergic receptor), clonidine (α₂-adrenergic receptor), dihydroalprenolol (β-adrenergic receptor), and muscimol (GABA-A receptor).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for βCCt.

| Parameter | Value | Method | Source |

| Binding Affinity (Kᵢ) | 3 nM | Competitive radioligand binding assay with [³H]flunitrazepam and ethyl β-[³H]carboline-3-carboxylate | [1][2] |

| Receptor Subtype Preference | Subtype 1 of central benzodiazepine receptors | Radioligand binding assay with n-[³H]butyl-β-carboline-3-carboxylate | [4] |

Experimental Protocols

Isolation of Endogenous n-Butyl β-Carboline-3-Carboxylate from Bovine Cerebral Cortex

This protocol is based on the methodology described in the initial discovery of βCCt.[1][2]

Materials:

-

Bovine cerebral cortex (gray matter)

-

Homogenizer

-

Centrifuge

-

Chromatography columns and resins (details to be optimized based on the original, unspecified procedure)

-

HPLC system

-

Mass spectrometer

-

UV-Vis and fluorescence spectrophotometers

Procedure:

-

Homogenization: Homogenize 18 kg of bovine cerebral cortex gray matter.

-

Extraction: Perform an initial extraction to isolate the benzodiazepine-binding inhibitory fraction. The original study employed a multi-step process that included extractions and purification steps designed to eliminate lipids and other interfering substances.

-

Purification: The crude extract is subjected to a series of chromatographic purification steps to achieve homogeneity. The exact sequence and types of chromatography (e.g., ion exchange, size exclusion, reverse-phase) would follow the principles outlined in the original discovery, though specific details are not provided in the abstract.

-

Identification and Characterization: The purified fraction is analyzed by FAB-mass spectrometry, electron bombardment fragmentography, UV and fluorescence spectroscopy, and co-elution with a synthetic standard on HPLC to confirm the identity as n-butyl β-carboline-3-carboxylate.

Synthesis of n-Butyl β-Carboline-3-Carboxylate

While a detailed synthetic protocol for the n-butyl ester specifically was not found in the immediate search results, a general procedure for the synthesis of β-carboline-3-carboxylic acid esters can be adapted. This typically involves a Pictet-Spengler reaction followed by aromatization and esterification.

Starting Materials:

-

L-tryptophan

-

Formaldehyde

-

An oxidizing agent (e.g., potassium dichromate)

-

n-Butanol

-

Acid catalyst (e.g., sulfuric acid)

General Synthetic Steps:

-

Synthesis of Tetrahydro-β-carboline-3-carboxylic acid: This is achieved through a Pictet-Spengler condensation reaction between L-tryptophan and formaldehyde.[5]

-

Aromatization to β-Carboline-3-carboxylic acid: The tetrahydro-β-carboline intermediate is then aromatized, for instance, through a decarboxylation-aromatization reaction using an oxidizing agent like potassium dichromate in an acidic medium.[5]

-

Esterification: The resulting β-carboline-3-carboxylic acid is esterified with n-butanol in the presence of an acid catalyst to yield n-butyl β-carboline-3-carboxylate.

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound to the benzodiazepine receptor.

Materials:

-

Rat or bovine brain membranes (cerebral cortex)

-

[³H]Flunitrazepam or other suitable radioligand

-

Test compound (βCCt) at various concentrations

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from the brain tissue.

-

Binding Assay: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (βCCt).

-

Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of β-carbolines with the benzodiazepine receptor primarily modulates the function of the GABA-A receptor, a ligand-gated ion channel. The binding of βCCt as a benzodiazepine receptor ligand is expected to allosterically modulate GABA-A receptor function, although the precise nature of this modulation (agonist, antagonist, or inverse agonist) requires further electrophysiological studies.

Beyond direct GABA-A receptor modulation, β-carboline alkaloids have been shown to influence other signaling pathways, although these may not be directly mediated by the benzodiazepine receptor interaction of βCCt.

Potential Downstream Signaling Pathways

-

NF-κB Signaling Pathway: Some β-carboline alkaloids have been demonstrated to suppress the NF-κB signaling pathway by inhibiting IKK activity.[6]

-

PI3K/Akt/mTOR Signaling Pathway: Natural β-carboline alkaloids have been found to regulate the PI3K/Akt/mTOR pathway, leading to the induction of autophagy.[7]

Further research is necessary to determine if βCCt, at physiologically relevant concentrations, modulates these pathways through its interaction with the benzodiazepine receptor.

Visualizations

Caption: Workflow for the discovery and isolation of βCCt.

Caption: βCCt interaction with the benzodiazepine receptor.

Conclusion

The discovery of β-Carboline-3-carboxylic acid tetramethylene ester (βCCt) as an endogenous high-affinity ligand for the benzodiazepine receptor represents a significant advancement in our understanding of the endogenous regulation of the GABAergic system. This technical guide provides a foundational resource for researchers, offering insights into its discovery, pharmacological properties, and the experimental methodologies required for its further investigation. The potent and specific nature of βCCt's interaction with the benzodiazepine receptor makes it a compelling molecule for future research into novel therapeutic agents targeting neurological and psychiatric disorders.

References

- 1. Isolation and identification in bovine cerebral cortex of n-butyl beta-carboline-3-carboxylate, a potent benzodiazepine binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification in bovine cerebral cortex of n-butyl beta-carboline-3-carboxylate, a potent benzodiazepine binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. n-[3H]butyl-beta-carboline-3-carboxylate, a putative endogenous ligand, binds preferentially to subtype 1 of central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural β-carboline alkaloids regulate the PI3K/Akt/mTOR pathway and induce autophagy in insect Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: β-Carboline-3-carboxylate-t-butyl ester (βCCt)

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical methodologies related to β-Carboline-3-carboxylate-t-butyl ester (βCCt), a notable ligand for the benzodiazepine binding site of the GABA-A receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Core Molecular Data

The fundamental molecular properties of βCCt are summarized in the table below, providing a quick reference for its chemical identity.

| Property | Value | Citations |

| Chemical Name | tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate | [1][2] |

| Synonyms | βCCt, tert-Butyl β-carboline-3-carboxylate | [1][2] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 268.31 g/mol | [1][2][3] |

| CAS Number | 93835-05-3 | [1][2] |

Experimental Protocols

General Synthesis of the β-Carboline Scaffold: The Pictet-Spengler Reaction

The core tricyclic structure of β-carbolines is commonly synthesized via the Pictet-Spengler reaction.[1][4][5] This reaction involves the condensation of a β-arylethylamine, in this case, tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4] The electrophilicity of the iminium ion formed under acidic conditions is the driving force for this cyclization.[4]

Caption: Simplified signaling pathway of the GABA-A receptor modulated by βCCt.

References

An In-depth Technical Guide to the Solubility of β-Caryophyllene

Introduction

β-Caryophyllene (BCP) is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1][2] It is recognized for its spicy, woody aroma and is a common additive in food and cosmetics.[1][3] For researchers and drug development professionals, BCP is a molecule of significant interest due to its selective binding to the cannabinoid receptor type-2 (CB2).[2][4][5][6] This interaction imparts potent anti-inflammatory, analgesic, and neuroprotective properties without the psychoactive effects associated with CB1 receptor activation.[6][7]

Understanding the solubility of β-Caryophyllene is a critical prerequisite for its application in pharmaceutical formulations and biomedical research. As a highly lipophilic, non-polar hydrocarbon, its solubility characteristics dictate the choice of appropriate solvents and delivery systems for both in vitro and in vivo studies.[3][8] This guide provides a comprehensive overview of the solubility of β-Caryophyllene in various solvents, details common experimental protocols for solubility determination, and illustrates associated biological pathways.

Quantitative Solubility Data

The solubility of β-Caryophyllene is highly dependent on the polarity of the solvent, aligning with the chemical principle of "like dissolves like."[3] It exhibits poor solubility in polar solvents like water and better solubility in organic and non-polar solvents.[3][9] The following table summarizes the available quantitative and qualitative solubility data for β-Caryophyllene.

| Solvent | Formula | Solubility | Concentration (Molar) | Notes |

| Aqueous | ||||

| Water | H₂O | < 0.1 mg/mL[4][10] | Insoluble | - |

| Alcohols | ||||

| Ethanol | C₂H₅OH | ≥ 176.67 mg/mL[4][10] | ≥ 864.55 mM[4][10] | Saturation point not determined. |

| Methanol | CH₃OH | Slightly Soluble[1] | - | Quantitative data not specified. |

| Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25 mg/mL[4] | 122.34 mM[4] | Ultrasonic assistance may be needed.[4] |

| Chloroform | CHCl₃ | Sparingly Soluble[1] | - | Quantitative data not specified. |

| Hydrocarbons | ||||

| n-Hexane | C₆H₁₄ | Soluble[3] | - | Used for extraction from resins.[11] |

| Benzene | C₆H₆ | Soluble[3] | - | Expected to be a good solvent.[3] |

| Toluene | C₇H₈ | Soluble[3] | - | Expected to be a good solvent.[3] |

| Oils | ||||

| Corn Oil | N/A | ≥ 13.25 mg/mL[10] | ≥ 64.84 mM[10] | When prepared in a 10% EtOH / 90% corn oil mixture.[10] |

Note: Solubility values can be affected by temperature, purity of the compound, and the presence of co-solvents. The data presented is based on available datasheets and may have slight batch-to-batch variations.[12]

Experimental Protocols

Determining the solubility of a lipophilic compound like β-Caryophyllene requires precise and reproducible methods. The "shake-flask" method is a widely accepted standard for establishing equilibrium solubility.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Objective: To determine the saturation solubility of β-Caryophyllene in a specific solvent at a controlled temperature.

2. Materials:

-

β-Caryophyllene (high purity, >98%)

-

Selected solvent (e.g., Ethanol, DMSO, water)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

3. Procedure:

-

Preparation: Add an excess amount of β-Caryophyllene to a series of vials. The excess solid should be clearly visible to ensure that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the sediment, it is crucial to sample from the upper portion of the liquid.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of β-Caryophyllene.

-

Calculation: Calculate the solubility in mg/mL or Molarity based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Signaling Pathway of β-Caryophyllene

β-Caryophyllene exerts its primary anti-inflammatory effects by acting as a selective agonist for the CB2 receptor, which is predominantly expressed on immune cells.[5] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.

References

- 1. β-Caryophyllene CAS#: 87-44-5 [m.chemicalbook.com]

- 2. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuturawellness.com [nuturawellness.com]

- 7. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cannabinoid - Wikipedia [en.wikipedia.org]

- 10. lifetechindia.com [lifetechindia.com]

- 11. β-Caryophyllene: A Single Volatile Component of n-Hexane Extract of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

The Stability and Degradation of β-Catenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms governing the stability and degradation of β-Catenin (βCCt), a pivotal protein in both embryonic development and oncogenesis. Central to the canonical Wnt signaling pathway, the regulation of β-Catenin levels is a critical determinant of cell fate, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of numerous cancers, making its components key targets for therapeutic intervention.

The β-Catenin Degradation Pathway: A Tightly Regulated Process

In the absence of a Wnt signaling ligand, the cytoplasmic concentration of β-Catenin is kept constitutively low through a sophisticated and efficient degradation process. This process is orchestrated by a large, multi-protein assembly known as the "destruction complex."[1][2]

Core Components of the Destruction Complex

The destruction complex is a dynamic assembly whose core components include:

-

Axin: A scaffolding protein that serves as the central hub of the complex, binding to β-Catenin and other core components.[1][2]

-

Adenomatous Polyposis Coli (APC): A large tumor suppressor protein that also acts as a scaffold, facilitating the capture of β-Catenin.[1][2] Mutations in the APC gene are a primary cause of familial adenomatous polyposis and are found in the majority of sporadic colorectal cancers.[2][3][4]

-

Glycogen Synthase Kinase 3β (GSK3β): A serine/threonine kinase that sequentially phosphorylates β-Catenin.[1][2]

-

Casein Kinase 1α (CK1α): A serine/threonine kinase that "primes" β-Catenin for phosphorylation by GSK3β by first phosphorylating it at Serine 45.[2][5]

The Phosphorylation Cascade and Ubiquitination

The degradation of β-Catenin is a multi-step process initiated within the destruction complex:

-

Priming Phosphorylation: CK1α first phosphorylates β-Catenin on Serine 45 (S45).[2][5]

-

Sequential Phosphorylation: This initial phosphorylation event creates a recognition site for GSK3β, which then sequentially phosphorylates β-Catenin at Threonine 41 (T41), Serine 37 (S37), and Serine 33 (S33).[2][5]

-

E3 Ligase Recognition: The phosphorylated S33 and S37 residues create a binding motif for β-TrCP (Beta-transducin repeat-containing protein), which is the substrate recognition component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][6]

-

Polyubiquitination: β-TrCP mediates the attachment of a polyubiquitin chain to β-Catenin.[7][8]

-

Proteasomal Degradation: The polyubiquitinated β-Catenin is then recognized and rapidly degraded by the 26S proteasome.[1][7][8]

This continuous cycle of phosphorylation and degradation ensures that in the absence of Wnt signaling, β-Catenin levels remain low, preventing its translocation to the nucleus and the subsequent activation of target genes.[1][9]

Figure 1. β-Catenin Degradation Pathway in the Wnt-Off State.

Wnt-Mediated Stabilization of β-Catenin

The binding of a Wnt ligand to its cell surface receptors, Frizzled (Fz) and LRP5/6, initiates a signaling cascade that leads to the inhibition of the destruction complex.[10]

-

Receptor Activation: Wnt binding causes the recruitment of the Dishevelled (Dvl) protein to the plasma membrane.

-

Inhibition of Destruction Complex: Activated Dvl, along with the recruited Axin, leads to the sequestration of GSK3β away from β-Catenin. The exact mechanism of inhibition is complex and involves the phosphorylation of LRP5/6, which then acts as a competitive inhibitor for GSK3β.

-

β-Catenin Accumulation: With the destruction complex inactivated, β-Catenin is no longer phosphorylated and targeted for degradation.[10] It accumulates in the cytoplasm.

-

Nuclear Translocation: Stabilized β-Catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, displacing co-repressors like Groucho and recruiting co-activators to initiate the transcription of Wnt target genes, such as c-myc and cyclin D1.[9][10]

Figure 2. Wnt-Mediated Stabilization of β-Catenin (Wnt-On State).

Quantitative Analysis of β-Catenin Stability

The stability of β-Catenin is often quantified by its half-life (t½), which is the time required for 50% of the protein to be degraded after blocking new protein synthesis. This parameter can vary significantly depending on the cellular context, such as the cell type and the activation state of the Wnt pathway.

| Cell Line | Condition | β-Catenin Half-Life (Approx.) | Reference |

| HEK293T | Basal (Wnt-Off) | 30 - 60 minutes | [11][12] |

| HEK293T | Wnt3a Stimulation (Wnt-On) | Significantly increased (> 4 hours) | [12] |

| Mouse L-cells | Basal (Wnt-Off) | ~ 1 hour | [1] |

| Mouse L-cells | Wnt3a Stimulation (Wnt-On) | Stabilized, accumulation observed | [1] |

| HT-29 (Colon Cancer) | BRAF inhibitor treatment | Increased β-catenin levels | [5] |

| MC-26 (Colon Cancer) | Gastrin Treatment | Prolonged half-life | [13] |

Note: The half-life values are approximate and can vary based on specific experimental conditions. The primary takeaway is the dramatic stabilization of β-Catenin upon Wnt pathway activation.

Key Experimental Protocols

The study of β-Catenin stability and its interactions within the destruction complex relies on several core biochemical and cell biology techniques.

Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination

This assay is widely used to measure the degradation rate of a protein of interest.[8][9][14] Cycloheximide blocks the elongation step of translation in eukaryotes, thereby halting new protein synthesis. By observing the decrease in the amount of a specific protein over time, its half-life can be calculated.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293T) to achieve 70-80% confluency on the day of the experiment.

-

Treatment: Treat cells with cycloheximide (CHX) at a final concentration of 20-100 µg/mL. A vehicle control (e.g., DMSO) is used for the zero time point.

-

Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).

-

Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration in each lysate (e.g., using a BCA assay).

-

Western Blotting: Separate equal amounts of total protein from each time point by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with a primary antibody specific for β-Catenin. A loading control antibody (e.g., GAPDH or β-Actin) is used to ensure equal protein loading.

-

Analysis: Quantify the band intensities for β-Catenin and the loading control using densitometry software (e.g., ImageJ). Normalize the β-Catenin signal to the loading control for each time point. Plot the normalized β-Catenin levels against time. The time point at which the protein level is reduced to 50% of the initial (time 0) level is the half-life.

Figure 3. Experimental Workflow for a Cycloheximide (CHX) Chase Assay.

Co-Immunoprecipitation (Co-IP) to Analyze the Destruction Complex

Co-IP is used to identify and study protein-protein interactions. It is essential for demonstrating that proteins like Axin, APC, GSK3β, and β-Catenin are part of a physical complex within the cell.

Methodology:

-

Cell Lysis: Harvest and lyse cells under non-denaturing conditions using a gentle lysis buffer (e.g., buffer containing Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-clearing: (Optional but recommended) Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to one component of the complex (e.g., anti-Axin). This antibody will bind to its target protein and any associated proteins.

-

Complex Capture: Add Protein A/G beads (magnetic or agarose) to the lysate-antibody mixture. The beads will bind to the antibody, capturing the entire protein complex.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting, probing for other suspected members of the complex (e.g., β-Catenin, APC, GSK3β). The presence of these proteins in the eluate confirms their interaction with the target of the immunoprecipitation.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination process in a test tube to directly assess the enzymatic activity of the E3 ligase (SCFβ-TrCP) towards β-Catenin.

Methodology:

-

Component Purification: Purify the necessary components: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase complex (reconstituted SCFβ-TrCP), ubiquitin, and the substrate (phosphorylated β-Catenin).

-

Reaction Setup: Combine the purified components in a reaction buffer containing ATP.

-

Incubation: Incubate the reaction mixture at 30-37°C for a specific period (e.g., 60-90 minutes) to allow the ubiquitination cascade to proceed.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by Western blotting using an anti-β-Catenin antibody. The appearance of higher molecular weight bands or a "smear" above the unmodified β-Catenin band indicates the addition of polyubiquitin chains.[6][15][16]

Conclusion

The stability of β-Catenin is meticulously controlled by a phosphorylation-dependent degradation pathway centered on the Axin/APC destruction complex. The binary nature of the Wnt signaling pathway—either promoting degradation or complete stabilization—allows for a switch-like control over a crucial set of developmental and proliferative genes. Understanding the quantitative aspects of β-Catenin turnover and the intricate protein-protein interactions within its regulatory complexes is fundamental for developing targeted therapies aimed at correcting aberrant Wnt signaling in diseases like cancer. The experimental protocols outlined herein represent the foundational tools for researchers and drug development professionals to probe this critical cellular pathway.

References

- 1. Kinetics of Wnt-Driven β-Catenin Stabilization Revealed by Quantitative and Temporal Imaging | PLOS One [journals.plos.org]

- 2. Colorectal cancer - Wikipedia [en.wikipedia.org]

- 3. β-Catenin—A Linchpin in Colorectal Carcinogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of Wnt-driven beta-catenin stabilization revealed by quantitative and temporal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cycloheximide Assays to Measure Protein Degradation in vivo in Plants [bio-protocol.org]

- 11. The Terminal Region of β-Catenin Promotes Stability by Shielding the Armadillo Repeats from the Axin-scaffold Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hubrecht.eu [hubrecht.eu]

- 13. Gastrin stabilises β-catenin protein in mouse colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 15. docs.abcam.com [docs.abcam.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of β-Carbolines

Disclaimer: The term "βCCt" is not a recognized scientific abbreviation. This guide focuses on the broader class of β-carbolines , as it is the most probable area of interest given the user's query. The information presented here provides a comprehensive overview of the therapeutic targets of β-carboline alkaloids and should be adapted to the specific molecule of interest.

Introduction

β-carbolines are a diverse group of naturally occurring and synthetic indole alkaloids.[1][2] Their tricyclic structure allows them to interact with a wide range of biological targets, leading to a spectrum of pharmacological effects.[2] This has made them a subject of intense research for the development of new therapeutic agents for various diseases, including neurological disorders and cancer.[3][4] This guide provides a detailed overview of the key therapeutic targets of β-carbolines, supported by quantitative data, experimental protocols, and pathway visualizations.

Key Therapeutic Targets of β-Carbolines

β-carbolines exert their effects by interacting with several key protein targets. The primary targets identified to date include:

-

Benzodiazepine (BZD) Receptors: A subset of GABA-A receptors, these are a major target for many β-carbolines, which can act as agonists, antagonists, or inverse agonists, thereby modulating neuronal excitability.[3][5][6]

-

Serotonin (5-HT) Receptors: Various β-carbolines show significant affinity for different 5-HT receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C, which are involved in mood, cognition, and sleep.[7]

-

Monoamine Oxidase (MAO): Certain β-carbolines are potent inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. This inhibition can lead to antidepressant and neuroprotective effects.[8]

-

Cyclin-Dependent Kinases (CDKs): The planar structure of β-carbolines allows them to intercalate into DNA and inhibit enzymes like CDKs, which are crucial for cell cycle regulation. This mechanism is being explored for its anticancer potential.[4][9]

-

Other Targets: β-carbolines have also been shown to interact with dopamine receptors, imidazoline receptors, and opioid receptors, highlighting their diverse pharmacological profile.[7] More recently, some derivatives have been identified as potent antagonists of the TRPM8 ion channel, a target for pain relief.[10]

Quantitative Data on β-Carboline-Target Interactions

The following tables summarize the binding affinities and functional activities of representative β-carboline compounds at various therapeutic targets.

Table 1: Binding Affinities (Ki in nM) of β-Carbolines at Serotonin Receptors

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

| 14h | >10,000 | 234 | 845 |

| 14m | 468 | >10,000 | >10,000 |

| 14n | 437 | >10,000 | >10,000 |

| 15h | >10,000 | 294 | >10,000 |

Data sourced from competitive binding assays.[7]

Table 2: Inhibitory Concentrations (IC50 in µM) of β-Carboline Derivatives against Cancer Cell Lines [9]

| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | T47D (Breast) |

| 8q | 12.34 | 15.67 | 9.86 | 21.45 |

| Harmine | >30 | >30 | >30 | >30 |

Data from MTT assays.[9]

Table 3: Binding Affinities of β-Carbolines at Benzodiazepine Receptors

| Compound | Receptor Type | IC50 (nM) |

| ZK93423 | BZD | - |

| ZK91296 | BZD | - |

| FG7142 | BZD | - |

| 6-benzylamino-β-carboline-3-carboxylic acid methyl ester | BZD | 10 |

| 6-benzylamino-β-carboline | BZD | 106 |

| 3-ethoxy-β-carboline hydrochloride | BZD | 24 |

Data from radioligand binding assays.[6]

Experimental Protocols

This protocol is used to determine the binding affinity of a test compound for a specific receptor.

-

Preparation of Membranes: Cell lines expressing the target receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a compound.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[9]

Signaling Pathways and Experimental Workflows

Caption: β-Carboline binding to the BZD site of the GABA-A receptor.

Caption: Workflow for identifying and characterizing anticancer β-carbolines.

Conclusion

The diverse pharmacology of β-carbolines makes them a rich source for the discovery of new drugs. Their ability to interact with multiple targets in the central nervous system and to inhibit cancer cell proliferation underscores their therapeutic potential. Further research into the structure-activity relationships of β-carboline derivatives will be crucial for the development of selective and potent therapeutic agents with improved safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. De novo analysis of receptor binding affinity data of beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. β-Carbolines in Experiments on Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Silico Modeling of β-Carboline-3-Carboxylate-t-Butyl Ester (βCCt) Binding: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the binding of β-carboline-3-carboxylate-t-butyl ester (βCCt), a representative molecule of the β-carboline class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling.

Introduction to β-Carbolines and In Silico Modeling